ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- Ethyl carboxylate at position 6, enhancing solubility and serving as a synthetic handle for derivatization.
- 7-Methyl substituent contributing to steric and electronic modulation.
- 2-(2,3-Dimethoxybenzylidene) moiety in the Z-configuration, introducing planarity and π-π stacking capabilities.
Synthesis typically involves condensation of a substituted benzaldehyde with a thiazolo[3,2-a]pyrimidine precursor under acidic conditions, as exemplified in analogous compounds (e.g., ).
Properties
Molecular Formula |
C26H26N2O5S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O5S/c1-6-33-25(30)21-16(3)27-26-28(22(21)17-12-10-15(2)11-13-17)24(29)20(34-26)14-18-8-7-9-19(31-4)23(18)32-5/h7-14,22H,6H2,1-5H3/b20-14- |
InChI Key |
AGSDGQRFDGXDCR-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. Common synthetic routes may involve:
Condensation Reactions: Combining benzaldehyde derivatives with thiazole or pyrimidine derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the thiazolopyrimidine ring system through intramolecular cyclization.
Esterification: Introduction of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of substituents on the aromatic rings or the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Key Trends :
- Electron-donating groups (e.g., methoxy, methyl) lower melting points compared to electron-withdrawing groups (e.g., cyano).
- Fluorine substituents improve metabolic stability and membrane permeability in bioactive analogs.
Substituent Variations at Position 5
The 5-aryl group influences steric bulk and crystal packing:
Key Trends :
- Bulky 5-aryl groups (e.g., trimethoxybenzylidene) increase crystal symmetry and density.
- Electron-donating groups (e.g., dimethylamino) enhance solubility in polar solvents.
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : CN stretches (2,209–2,219 cm⁻¹) and NH stretches (3,119–3,436 cm⁻¹) are consistent across analogs.
- NMR : Chemical shifts for methyl groups (δ 2.24–2.37) and aromatic protons (δ 6.56–8.01) align with substituent electronic effects.
- Crystallography: Triclinic vs. Monoclinic Systems: Fluorinated derivatives (triclinic, P1) exhibit less symmetry than methoxy-rich analogs (monoclinic, P21/n). Hydrogen Bonding: Intermolecular C—H···O interactions dominate packing in methoxy-substituted compounds, while fluorinated analogs show weaker van der Waals interactions.
Biological Activity
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound with a complex thiazolo-pyrimidine structure. Its molecular formula is C26H26N2O6S, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of protein kinases.
Chemical Structure and Properties
The compound features multiple functional groups that enhance its reactivity and interaction with biological targets. The presence of methoxy and carboxylate moieties contributes to its biological activity. The molecular weight of the compound is approximately 494.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O6S |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | This compound |
This compound primarily acts as an inhibitor of protein kinases. In particular, it has shown significant inhibitory effects on casein kinase 2 (CK2), which plays a crucial role in various cellular processes including proliferation and apoptosis. This inhibition suggests potential applications in cancer therapy due to CK2's involvement in tumor growth and survival.
Biological Activity Studies
Recent studies have highlighted the compound's selective interaction with specific protein kinases. For instance:
- Inhibition of CK2 : The compound exhibits stronger inhibitory effects on CK2 compared to traditional inhibitors like 4,5,6,7-tetrabromobenzotriazole (TBB), indicating its potential as a selective therapeutic agent.
- Molecular Docking Studies : These studies have provided insights into the binding mechanisms and specificity of the compound toward kinase targets. The interactions are facilitated by the unique structural features of the thiazolo-pyrimidine framework .
Case Studies
Several case studies have documented the biological activity of related compounds within the thiazolo-pyrimidine class:
- Anticancer Activity : A study demonstrated that derivatives of thiazolo-pyrimidines significantly inhibited cancer cell proliferation in vitro by targeting specific kinases involved in cell cycle regulation.
- Anti-inflammatory Effects : Other derivatives have shown promise in reducing inflammation through modulation of kinase activity related to inflammatory pathways .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their notable features:
| Compound Name | Notable Features |
|---|---|
| Ethyl (2E)-2-(4-iodobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | Contains iodine substituent enhancing reactivity |
| Ethyl (2Z)-2-(benzylidene)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Simpler structure without methoxy groups |
| Ethyl 5-(4-chlorophenyl)-2-(3,4-dihydroxybenzylidene)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Chlorophenyl group offers different electronic properties |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, typically involving condensation of thiazolopyrimidine precursors with substituted benzaldehydes. A common method includes refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives with chloroacetic acid, sodium acetate, and substituted benzaldehydes in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours, yielding ~78% after recrystallization . Catalysts like palladium or copper may enhance cross-coupling steps in related analogs . Optimization involves adjusting solvent polarity (e.g., ethyl acetate-ethanol mixtures for crystallization) and monitoring purity via HPLC .
Q. How is the molecular conformation and crystallinity of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the Z-configuration of the benzylidene group and the boat-like puckering of the thiazolopyrimidine ring. Key parameters include bond angles (e.g., C5 deviation: 0.224 Å from the pyrimidine plane) and dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) . NMR (1H/13C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight .
Q. What initial biological activities have been reported for this compound?
Preliminary studies on analogs show anti-inflammatory, anticancer, and kinase-inhibitory properties. For example, thiazolopyrimidines with 4-methylphenyl groups exhibit COX-2 inhibition, while methoxy-substituted derivatives demonstrate enhanced solubility and selectivity . Standard assays include enzyme-linked immunosorbent assays (ELISA) for cytokine profiling and MTT assays for cytotoxicity .
Advanced Research Questions
Q. How do substituent variations at the benzylidene and 5-phenyl positions influence structure-activity relationships (SAR)?
Systematic substitution studies reveal that electron-donating groups (e.g., 2,3-dimethoxybenzylidene) enhance stability and target binding via hydrophobic interactions, while electron-withdrawing groups (e.g., 4-chlorophenyl) improve kinase inhibition. The 5-(4-methylphenyl) group contributes to π-π stacking in active sites . Advanced SAR requires in vitro assays (e.g., IC50 measurements against PKC or COX-2) paired with computational docking .
Q. What computational strategies are employed to model interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) predict binding affinities to targets like protein kinases. Key parameters include binding free energy (ΔG) and hydrogen-bond interactions with catalytic lysine residues. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from substituent-specific effects or assay conditions. For example, 3,4-dimethoxy analogs may show anti-inflammatory activity, while 4-chloro derivatives exhibit cytotoxicity. Meta-analyses should standardize assay protocols (e.g., cell lines, incubation times) and validate results via orthogonal methods (e.g., Western blotting for target protein expression) .
Q. What methodologies assess the solubility and stability of this compound under physiological conditions?
Solubility is measured via shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid. Stability studies use HPLC to monitor degradation under UV light, heat (40–60°C), or varying pH (2–9). The 2,3-dimethoxy group enhances aqueous stability compared to acetyloxy analogs .
Q. How is multi-target activity evaluated for this compound?
High-throughput screening (HTS) panels test activity against kinase families (e.g., EGFR, VEGFR) and inflammatory markers (e.g., TNF-α, IL-6). Synergistic effects are quantified using combination indices (CI) via the Chou-Talalay method. Transcriptomic profiling (RNA-seq) identifies off-target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
